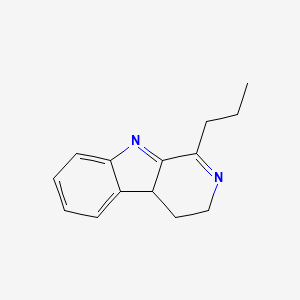
4-(Chloromethyl)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C9H5ClN2. It is known for its unique structure, which includes a benzene ring substituted with a chloromethyl group and two cyano groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzene-1,2-dicarbonitrile typically involves the chloromethylation of benzene-1,2-dicarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)benzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the cyano groups can lead to the formation of amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents is common.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amines, and other functionalized aromatic compounds. These products have significant value in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives has led to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)benzene-1,2-dicarbonitrile involves its ability to undergo various chemical transformations. The chloromethyl group is highly reactive, allowing for easy substitution and modification. The cyano groups can participate in nucleophilic addition reactions, leading to the formation of diverse products. These properties make it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chloromethyl group.
Benzene-1,2-dicarbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chlorobenzyl chloride: Contains a chloromethyl group but lacks the cyano groups, limiting its applications in certain reactions.
Uniqueness
4-(Chloromethyl)benzene-1,2-dicarbonitrile is unique due to the presence of both a chloromethyl group and cyano groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89927-55-9 |
|---|---|
Molekularformel |
C9H5ClN2 |
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
4-(chloromethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4H2 |
InChI-Schlüssel |
BRBQZAOETTWQCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCl)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
